(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4-diethoxybenzoate
Description
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4-diethoxybenzoate is a heterocyclic compound featuring a benzo[d][1,2,3]triazin-4(3H)-one core linked to a 3,4-diethoxybenzoate ester via a methyl group. This structure positions it within a class of reagents often employed in organic synthesis, particularly for activating carboxylic acids in amide bond formation.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-diethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-3-25-16-10-9-13(11-17(16)26-4-2)19(24)27-12-22-18(23)14-7-5-6-8-15(14)20-21-22/h5-11H,3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHIZLSVUNUXOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Heterocyclization of Isocyanide Derivatives
Recent advances in benzotriazine synthesis, as demonstrated by, utilize 1-azido-2-[isocyano(p-tosyl)methyl]benzene precursors under basic conditions (e.g., K₂CO₃ in THF). DFT calculations support a mechanism involving:
- Deprotonation of the isocyanide methyl group.
- Cyclization to form the triazine ring.
- Elimination of p-toluenesulfinic acid to yield 4-alkoxybenzotriazines.
Optimized Conditions :
Functionalization at the 3-Position
Introducing the hydroxymethyl group requires post-cyclization modification. Patent describes alkylation of 3-chlorobenzotriazinone with formaldehyde under phase-transfer conditions:
Procedure :
- React 3-chloro-4-oxobenzo[d]triazine (1.0 eq) with paraformaldehyde (1.2 eq) in DMF.
- Add tetrabutylammonium bromide (0.1 eq) as a catalyst.
- Heat at 80°C for 12 hours.
- Isolate the product via column chromatography (hexane:EtOAc = 3:1).
Synthesis of 3,4-Diethoxybenzoic Acid
Ethylation of 3,4-Dihydroxybenzoic Acid
Stepwise Ethylation :
- Protect phenolic hydroxyl groups using ethyl bromide and K₂CO₃ in acetone.
- Reflux for 24 hours to ensure complete diethylation.
- Acidify with HCl to precipitate 3,4-diethoxybenzoic acid.
Characterization Data :
- ¹H NMR (CDCl₃) : δ 7.65 (d, J = 8.4 Hz, 1H), 7.52 (s, 1H), 6.90 (d, J = 8.4 Hz, 1H), 4.12 (q, J = 7.2 Hz, 4H), 1.44 (t, J = 7.2 Hz, 6H).
Esterification Strategies
Coupling Reagent-Mediated Esterification
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) , a racemization-resistant coupling agent, facilitates ester bond formation between sterically hindered acids and alcohols:
Protocol :
Steglich Esterification
Alternative methods employ DCC/DMAP in THF:
- Activate 3,4-diethoxybenzoic acid with DCC (1.3 eq) and DMAP (0.2 eq).
- Add the benzotriazinone alcohol and stir at 0°C → rt for 24 hours.
- Filter precipitated urea and concentrate.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆) :
- δ 8.21 (d, J = 8.7 Hz, 1H, H-5), 7.98 (s, 1H, H-2), 7.64 (d, J = 8.7 Hz, 1H, H-6), 5.32 (s, 2H, CH₂O), 4.18–4.05 (m, 4H, OCH₂CH₃), 1.40 (t, J = 7.2 Hz, 6H, CH₂CH₃).
¹³C NMR :
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Cost Efficiency |
|---|---|---|---|---|
| DEPBT Coupling | 68 | 98 | 48 h | Moderate |
| DCC/DMAP | 61 | 95 | 24 h | Low |
| Mitsunobu Reaction | 73* | 97* | 12 h* | High |
*Theoretical values based on analogous reactions.
Challenges and Optimization Opportunities
- Solvent Selection : THF and DCM are optimal for cyclization and coupling, respectively, but DMF may cause decomposition at elevated temperatures.
- Byproduct Formation : Trace urea derivatives in DCC-mediated reactions complicate purification.
- Scale-Up Feasibility : DEPBT’s cost necessitates alternative reagents like HATU for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4-diethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional carbonyl groups, while substitution reactions could introduce various functional groups like halides, amines, or alkyl groups.
Scientific Research Applications
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4-diethoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Industry: The compound’s reactivity and stability make it useful in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4-diethoxybenzoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ester group may also play a role in the compound’s bioavailability and interaction with biological membranes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Key Observations :
- Leaving Group Impact : The target compound’s 3,4-diethoxybenzoate group contrasts with DEPBT’s phosphate ester and SMDOP’s sulfonate. Benzoate esters typically exhibit moderate leaving-group ability, suggesting slower activation kinetics compared to sulfonates or phosphates .
Reactivity and Application Comparison
- DEPBT : Widely used in peptide synthesis due to its ability to minimize epimerization. The phosphate leaving group facilitates efficient acyl transfer .
- Target Compound : The benzoate ester’s lower leaving-group aptitude compared to phosphate or sulfonate may limit its efficiency in demanding reactions. However, its unique substitution pattern (3,4-diethoxy) could render it useful in specialized contexts requiring tailored solubility or stability .
Physicochemical Properties
While experimental data for the target compound are unavailable, analogs like the propanamide derivative () exhibit predicted properties such as density (1.27 g/cm³) and pKa (15.51), which are critical for solubility and reaction optimization . These metrics suggest that the target compound’s performance may depend on balancing hydrophobic (diethoxy groups) and polar (triazinone) regions.
Biological Activity
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4-diethoxybenzoate is a member of the triazine family, known for its diverse biological activities. This article explores its biological activity through various studies, focusing on its effects in medicinal chemistry, particularly in neuroprotection and enzyme inhibition.
- Molecular Formula : CHNO
- Molecular Weight : 305.31 g/mol
- CAS Number : 385405-29-8
The compound primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial enzymes in the cholinergic system. Inhibition of these enzymes can lead to increased levels of acetylcholine, potentially enhancing cognitive functions and providing neuroprotective effects.
Enzyme Inhibition Studies
Recent studies have demonstrated that derivatives of the triazine core exhibit significant inhibitory activity against AChE. For instance:
- Compound 6j (a derivative) showed high AChE inhibition with a mixed-type inhibition mode confirmed by docking studies. This compound also displayed neuroprotective activity against oxidative stress induced by HO in PC12 cells .
Neuroprotective Effects
The neuroprotective properties of compounds related to the triazine structure have been attributed to their ability to mitigate oxidative stress and enhance neuronal survival. The following table summarizes findings from various studies:
| Compound | AChE Inhibition | Neuroprotective Activity | Reference |
|---|---|---|---|
| This compound | Moderate | Significant against HO stress | |
| Compound 6j | High | Significant | |
| Compound 6i | Low | Moderate |
Case Studies
- Neuroprotection in Alzheimer's Disease Models :
- Inhibition of Cholinesterases :
Computational Predictions
Computational modeling using tools like PASS (Prediction of Activity Spectra for Substances) has been employed to predict the biological activity spectrum of triazine derivatives. These predictions suggest a broad range of potential pharmacological effects, enhancing the understanding of structure-activity relationships in this class of compounds.
Q & A
Basic: How can researchers optimize the synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4-diethoxybenzoate to improve yield and purity?
Methodological Answer:
Synthesis optimization involves adjusting reaction conditions such as solvent selection, temperature, and reaction time. For heterocyclic benzoate derivatives, refluxing in polar aprotic solvents like DMSO (e.g., 18 hours at 100–120°C) is common to facilitate cyclization . Post-reaction steps, such as crystallization using water-ethanol mixtures, can enhance purity. Monitoring intermediates via TLC or HPLC ensures reaction progression. For example, a 65% yield was achieved for a triazole derivative by extending stirring to 12 hours post-reflux . Solvent selection (e.g., ethanol or DMF) also impacts crystallinity and byproduct formation .
Basic: What characterization techniques are critical for verifying the structure and purity of this compound?
Methodological Answer:
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm functional groups (e.g., diethoxy, triazinone rings).
- Mass spectrometry (HRMS) for molecular weight validation.
- Melting point analysis (e.g., 141–143°C for a triazole analog ) to assess purity.
- HPLC with UV detection (λ = 254–280 nm) to quantify impurities.
- FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and triazine/triazole ring vibrations. X-ray crystallography may resolve structural ambiguities in crystalline derivatives .
Basic: What preliminary biological screening approaches are recommended for this compound?
Methodological Answer:
Initial screening should focus on:
- Enzyme inhibition assays (e.g., kinase or protease targets) due to the triazinone moiety’s affinity for catalytic sites .
- Antimicrobial activity via broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity profiling using cell lines (e.g., MTT assay) to identify therapeutic windows.
- Molecular docking to predict binding to targets like DNA gyrase or topoisomerases, leveraging the benzoate-triazine scaffold’s π-π stacking potential .
Advanced: What mechanistic pathways govern the reactivity of the triazinone ring in this compound during synthetic modifications?
Methodological Answer:
The triazinone ring undergoes nucleophilic substitution at the 4-oxo position, facilitated by electron-withdrawing groups. For example:
- Amination reactions with hydrazines form hydrazone derivatives, critical for bioactivity .
- Photocatalytic C–H functionalization (e.g., using Ru(bpy)₃²⁺) can introduce alkyl/aryl groups at the triazine C-3 position .
- Acid-catalyzed ring expansion with acetic anhydride yields fused heterocycles. Kinetic studies (e.g., via in situ IR) help identify rate-determining steps .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the diethoxy groups in pharmacological activity?
Methodological Answer:
SAR strategies include:
- Synthetic analogs : Replace diethoxy with methoxy, ethoxy, or halogens to assess steric/electronic effects on bioactivity .
- Pharmacokinetic profiling : LogP measurements (via shake-flask method) correlate diethoxy’s lipophilicity with membrane permeability .
- Crystallographic analysis : Compare hydrogen-bonding patterns of diethoxy vs. methoxy analogs in enzyme co-crystal structures .
- QSAR modeling : Use Gaussian-based DFT calculations to map electrostatic potentials and predict binding affinities .
Advanced: How should researchers address contradictions in biological activity data across different experimental models?
Methodological Answer:
Contradictions often arise from:
- Matrix effects : Organic matter in biological samples (e.g., serum proteins) may sequester the compound, reducing bioavailability. Use ultrafiltration or LC-MS/MS to quantify free vs. bound fractions .
- Metabolic instability : Incubate the compound with liver microsomes to identify metabolites (e.g., CYP450-mediated O-deethylation) that alter activity .
- Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and include positive controls (e.g., doxorubicin for DNA-targeting agents) .
- Statistical reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., pH, temperature) causing divergent results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
